2-{[4-chloro-6-(isopropylamino)-1,3,5-triazin-2-yl]amino}-2-methyl-1-propanol
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Description
Synthesis Analysis
The synthesis of 1,3,5-triazine derivatives often involves the reaction of 2,4,6-trichloro-1,3,5-triazine with nucleophilic reagents, leading to a variety of substituted triazines. For instance, the synthesis of new 6-cyanomethyl-1,3,5-triazine derivatives containing amino, n-propylamino, isopropylamino, and anilino groups has been reported. These derivatives were prepared from 6-chloro-1,3,5-triazine derivatives with tert-butyl cyanoacetate, demonstrating the versatility of nucleophilic substitution reactions in creating functionalized triazine compounds (Kim & Kim, 1996).
Molecular Structure Analysis
The molecular structure of triazine derivatives is characterized by their triazine core, which can be functionalized with various substituents. The structure of these compounds has been determined using techniques such as X-ray crystallography, demonstrating the presence of 4,6-diamino-1,3,5-triazine structures stabilized by intra- and intermolecular hydrogen bonds. This highlights the significance of the triazine ring as a versatile scaffold for the design of compounds with desired physical and chemical properties (Díaz‐Ortiz et al., 2003).
Chemical Reactions and Properties
Triazine derivatives undergo various chemical reactions, including nucleophilic substitution, which allows for the introduction of different functional groups. This reactivity is leveraged in the synthesis of compounds with potential biological activities. For example, triazine derivatives have been synthesized with antimicrobial and antifungal properties, showcasing the chemical versatility of the triazine core in creating bioactive molecules (Sareen et al., 2007).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-[[4-chloro-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]amino]-2-methylpropan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18ClN5O/c1-6(2)12-8-13-7(11)14-9(15-8)16-10(3,4)5-17/h6,17H,5H2,1-4H3,(H2,12,13,14,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHEYCVAPTNALHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NC(=NC(=N1)Cl)NC(C)(C)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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